Malayoside

Catalog No.
S14309553
CAS No.
6869-57-4
M.F
C29H42O9
M. Wt
534.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malayoside

CAS Number

6869-57-4

Product Name

Malayoside

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C29H42O9

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27+,28+,29-/m0/s1

InChI Key

QITDIWRKOXBKAM-XUAZSLIYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O

Malayoside is a natural product found in Antiaris toxicaria and Thevetia peruviana with data available.

Malayoside is a cardenolide glycoside derived from the plant Antiaris toxicaria, commonly known as the upas tree. This compound is notable for its complex structure and biological significance, particularly in the context of cancer research. Cardenolides are a class of compounds known for their ability to inhibit Na+/K+ ATPase, leading to various physiological effects, including increased intracellular calcium levels. Malayoside has been studied for its potential therapeutic applications, particularly in oncology.

Typical of cardenolides. Its primary action involves the inhibition of the Na+/K+ ATPase enzyme, which can lead to increased contractility in cardiac tissues. Additionally, malayoside can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis. Research indicates that malayoside induces apoptosis in non-small cell lung cancer cells through this pathway, specifically activating the Nur77 nuclear receptor .

Malayoside exhibits significant biological activity, particularly in cancer treatment. Studies have shown that it induces apoptosis in human non-small cell lung cancer cells by activating the MAPK-Nur77 signaling pathway. This activation leads to changes in gene expression that promote programmed cell death, making malayoside a candidate for further investigation as an anticancer agent . Furthermore, malayoside has been implicated in inhibiting prostate cancer cell proliferation, suggesting its broader potential in cancer therapy .

The synthesis of malayoside primarily involves extraction from Antiaris toxicaria. Traditional methods include solvent extraction techniques using ethanol or methanol to isolate the glycoside from plant materials. Advanced methods may involve chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify malayoside from other cardenolides present in the extract . Synthetic approaches to cardenolides are complex and often require multiple steps due to their intricate structures.

Malayoside's applications extend beyond oncology. Its cardiotonic properties make it relevant in cardiovascular research, where it may be used to study heart function and related diseases. Additionally, its potential as an anti-cancer agent positions it as a candidate for drug development against various malignancies, particularly those resistant to conventional therapies .

Research on malayoside's interactions focuses on its modulation of cellular signaling pathways. Notably, it interacts with the MAPK signaling cascade and influences Nur77 expression. These interactions suggest that malayoside could affect various biological processes beyond apoptosis, including inflammation and cellular stress responses . Further studies are needed to explore these interactions comprehensively.

Several compounds share structural and functional similarities with malayoside, particularly within the class of cardenolides and glycosides. Below is a comparison highlighting their uniqueness:

Compound NameSourceBiological ActivityUnique Features
OuabainStrophanthus gratusCardiotonic effectsWidely studied for heart failure treatment
DigoxinDigitalis purpureaCardiotonic and antiarrhythmicCommonly used in clinical settings
GitalinDigitalis lanataSimilar cardiotonic effectsLess common than digoxin
CymarinCynanchum atratumAnticancer propertiesLess studied but shows promise in oncology

Malayoside stands out due to its specific mechanism of inducing apoptosis through the MAPK-Nur77 pathway while also exhibiting unique cardiotonic properties that differentiate it from other cardenolides.

Biogenetic Relationships Among Antiaris-Derived Cardenolides

The genus Antiaris, particularly Antiaris toxicaria (commonly known as the upas tree), represents a significant source of structurally diverse cardenolides, with malayoside serving as a key representative compound within this chemical family [2]. The biogenetic relationships among Antiaris-derived cardenolides reveal a complex network of biosynthetic transformations that share common precursor molecules and enzymatic pathways [3] [4].

Malayoside belongs to the cardenolide glycoside class, characterized by its molecular formula C₂₉H₄₂O₉ and molecular weight of 534.6 grams per mole [2] [5]. The compound exhibits the characteristic cardenolide structure consisting of a tetracyclic steroid nucleus linked to a butenolactone ring at the carbon-17 position, with a sugar moiety attached at the carbon-3 position [2] [4]. The International Union of Pure and Applied Chemistry name for malayoside is (3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde [2].

The structural diversity of Antiaris-derived cardenolides stems from variations in hydroxylation patterns, sugar attachments, and oxidation states of functional groups [6] [4]. Within the Antiaris toxicaria extract, multiple cardenolide glycosides have been identified, including antiarosides A through I, antiarotoxinin A, and malayoside, each representing different points along the biosynthetic continuum [3] [4]. These compounds share a common steroid backbone but differ in their peripheral modifications, suggesting a branched biosynthetic pathway with multiple enzymatic branch points [4].

The biogenetic relationship between malayoside and other Antiaris cardenolides is particularly evident when comparing structural features. Malayoside contains a 19-aldehyde group (carbon-10 aldehyde), which distinguishes it from related compounds such as 19-nor-malayoside (antiaritoxioside F), which lacks this aldehyde functionality [6]. This structural variation indicates that aldehyde formation represents a specific enzymatic modification within the Antiaris cardenolide biosynthetic network [6].

Furthermore, the sugar moiety in malayoside consists of rhamnose attached at the carbon-3 position with β-configuration [2] [4]. This glycosylation pattern is shared among several Antiaris cardenolides, suggesting the involvement of specific glycosyltransferases that recognize the steroid aglycone structure and attach sugar units with defined stereochemical outcomes [4].

Enzymatic Mechanisms in Cardiac Glycoside Production

The biosynthesis of malayoside and related cardiac glycosides involves a series of enzymatic transformations that convert sterol precursors into the final cardenolide structure [7] [8]. Recent advances in understanding cardenolide biosynthesis have revealed the critical role of cytochrome P450 enzymes, particularly those belonging to the CYP87A family, in initiating the biosynthetic pathway [7] [9] [10].

The first and rate-limiting step in cardenolide biosynthesis involves the conversion of sterol precursors to pregnenolone through the action of cytochrome P450 sterol side-chain cleavage enzymes [7] [8] [9]. These CYP87A enzymes demonstrate promiscuous substrate specificity, accepting both cholesterol and phytosterols such as campesterol and β-sitosterol as substrates [7] [9] [10]. The enzymatic mechanism involves three sequential monooxygenase reactions: two hydroxylations of the sterol side-chain followed by cleavage of the carbon-20 to carbon-22 bond, resulting in pregnenolone formation and isocaproic aldehyde release [11] [9].

Following pregnenolone formation, the pathway proceeds through the action of 3β-hydroxysteroid dehydrogenase (3βHSD), which catalyzes the conversion of pregnenolone to progesterone [12] [13] [14]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and utilizes nicotinamide adenine dinucleotide as a co-substrate [12] [14]. The 3βHSD from Digitalis lanata has been characterized extensively, revealing its ability to oxidize 3β-hydroxypregnanes while maintaining specificity for the steroid substrate structure [12].

The subsequent conversion of progesterone to 5β-pregnane-3,20-dione involves progesterone 5β-reductase (P5βR), an enzyme that catalyzes the stereospecific reduction of the Δ4,5-double bond [15] [16]. These enzymes, also known as PRISEs (progesterone 5β-reductase/iridoid synthase-like enzymes), demonstrate substrate promiscuity and employ a 1,4-addition mechanism for the reduction of activated carbon-carbon double bonds [15] [16]. The stereochemical outcome of this reaction is crucial for cardenolide bioactivity, as the 5β-configuration is essential for therapeutic efficacy [15].

The formation of the characteristic butenolactone ring in malayoside involves additional enzymatic modifications that remain incompletely characterized [8] [4]. However, structural analysis of related Antiaris cardenolides suggests the involvement of oxidases and cyclases that modify the steroid side-chain to generate the α,β-unsaturated lactone functionality [4]. The presence of the aldehyde group at carbon-10 in malayoside indicates the action of specific oxidases that convert methyl groups to aldehyde functionalities [6] [4].

Glycosylation represents the final major enzymatic step in malayoside biosynthesis, involving uridine diphosphate-glucose:steroid glucosyltransferases that attach sugar moieties to the steroid aglycone [17] [4]. These enzymes demonstrate specificity for both the steroid acceptor and the sugar donor, ensuring the correct attachment of rhamnose at the carbon-3 position with the appropriate stereochemical configuration [17] [4].

Enzyme ClassSubstrateProductCofactor RequirementsStereochemical Outcome
CYP87ACholesterol/PhytosterolsPregnenoloneNADPH, O₂Side-chain cleavage
3β-HSDPregnenoloneProgesteroneNAD⁺3β to 3-keto conversion
P5βRProgesterone5β-Pregnane-3,20-dioneNADH5β-stereospecific reduction
OxidasesSteroid intermediatesHydroxylated derivativesO₂, electron donorsRegiospecific hydroxylation
GlycosyltransferasesSteroid aglyconesGlycosylated cardenolidesUDP-sugarsβ-glycosidic linkage

Stereochemical Considerations in Malayoside Configuration

The stereochemical configuration of malayoside represents a critical determinant of its biological activity and structural identity [2] [18] [19]. The compound contains multiple chiral centers throughout its steroid backbone and sugar moiety, each contributing to the overall three-dimensional architecture and molecular recognition properties [2] [20] [18].

The steroid nucleus of malayoside adopts the characteristic trans-anti-trans configuration common to cardenolides, with specific stereochemical designations at key positions [2] [19]. The carbon-3 position bears the β-configured hydroxyl group that serves as the attachment point for the rhamnose sugar unit [2] [4]. This β-orientation is crucial for proper glycosidic bond formation and influences the overall molecular conformation [18] [19].

The carbon-5 position in malayoside exhibits the R-configuration, which is essential for maintaining the proper steroid ring junction geometry [2] [20]. This stereochemical arrangement, combined with the 5β-configuration resulting from progesterone 5β-reductase action, creates the characteristic cis-fusion between rings A and B of the steroid system [15] [16]. This cis-fusion is a defining feature of 5β-cardenolides and directly impacts their interaction with biological targets [18] [15].

The carbon-10 position in malayoside contains an aldehyde group with R-configuration, representing a unique structural feature among Antiaris cardenolides [2] [6]. The stereochemical outcome at this position results from specific enzymatic oxidation processes that convert the methyl group typically found at carbon-19 in steroids to an aldehyde functionality [6] [4]. The spatial orientation of this aldehyde group influences the overall molecular shape and potential hydrogen bonding interactions [18].

The carbon-14 position bears a β-configured hydroxyl group, which is characteristic of cardenolides and contributes to their biological activity [2] [4]. This hydroxyl group participates in intramolecular hydrogen bonding networks that stabilize the steroid conformation and influence receptor binding properties [18] [19].

The butenolactone ring at carbon-17 exhibits the R-configuration, with the lactone carbonyl positioned in a specific spatial arrangement relative to the steroid backbone [2] [21]. This stereochemical configuration is essential for the cardiotonic activity of cardenolides, as it determines the precise geometry required for interaction with the sodium-potassium adenosine triphosphatase binding site [21] [18].

The rhamnose sugar moiety attached at carbon-3 demonstrates several important stereochemical features [2] [4]. The glycosidic linkage exhibits β-configuration, as evidenced by nuclear magnetic resonance spectroscopic analysis and confirmed through coupling constant measurements [4] [22]. The rhamnose unit itself maintains the L-configuration typical of this sugar, with specific stereochemical arrangements at each carbon position within the sugar ring [2] [23].

PositionConfigurationFunctional GroupStereochemical Impact
C-3Sβ-OH (glycosylation site)Sugar attachment geometry
C-5Rβ-HRing junction configuration
C-8Rβ-HTrans-ring fusion
C-9Sα-HSteroid backbone orientation
C-10RAldehydeUnique oxidation state
C-13Rβ-CH₃Steroid framework
C-14Sβ-OHCardenolide signature
C-17RButenolactoneBioactivity determinant

The stereochemical analysis of malayoside has been accomplished through comprehensive nuclear magnetic resonance spectroscopic studies, including homonuclear and heteronuclear correlation experiments [24] [23] [4]. These techniques have provided definitive assignments for the spatial arrangements of substituents and have confirmed the absolute stereochemical configuration of the molecule [4] [22]. The coupling constants observed in proton nuclear magnetic resonance spectra provide direct evidence for the stereochemical relationships between adjacent carbon centers, while nuclear Overhauser effect correlations confirm the spatial proximity of specific protons [23] [4].

Modulation of Mitogen-Activated Protein Kinase Signaling Cascades

Malayoside demonstrates profound regulatory effects on mitogen-activated protein kinase signaling pathways, which constitute fundamental cellular communication networks essential for oncological processes. The compound exerts its oncological effects through dual activation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase pathways, establishing a comprehensive signaling cascade that culminates in programmed cell death [2].

Extracellular Signal-Regulated Kinase Phosphorylation Dynamics

Extracellular signal-regulated kinase phosphorylation represents a critical early event in Malayoside-mediated oncological intervention. Research conducted on human non-small cell lung cancer cells demonstrates that Malayoside induces rapid and sustained phosphorylation of extracellular signal-regulated kinase within minutes of treatment initiation . This phosphorylation event occurs through a concentration-dependent mechanism, with nanomolar concentrations of Malayoside sufficient to trigger significant extracellular signal-regulated kinase activation .

The phosphorylation dynamics of extracellular signal-regulated kinase follow a biphasic pattern, with initial rapid phosphorylation occurring within 15-30 minutes of Malayoside exposure, followed by sustained activation that persists for several hours . This sustained activation pattern distinguishes Malayoside from other cardenolide glycosides and contributes to its potent oncological efficacy . The extracellular signal-regulated kinase phosphorylation is mediated through upstream mitogen-activated protein kinase kinase activation, which catalyzes the dual phosphorylation of extracellular signal-regulated kinase at threonine and tyrosine residues [3] [4].

Mechanistically, the extracellular signal-regulated kinase phosphorylation induced by Malayoside involves the formation of enzyme-substrate complexes that undergo nonprocessive phosphorylation events [3]. This nonprocessive mechanism ensures that each phosphorylation event is independent, allowing for precise regulation of extracellular signal-regulated kinase activity levels [3]. The phosphorylated extracellular signal-regulated kinase subsequently translocates to the nucleus, where it phosphorylates transcription factors essential for nuclear receptor subfamily 4 group A member 1 expression [5].

p38 Kinase Activation Pathways

The p38 mitogen-activated protein kinase pathway represents a parallel and complementary signaling cascade activated by Malayoside treatment. Unlike extracellular signal-regulated kinase, p38 kinase activation demonstrates preferential activation under cellular stress conditions, making it particularly relevant for oncological applications [6] [7]. Malayoside-induced p38 activation occurs through phosphorylation at threonine-180 and tyrosine-182 residues, catalyzed by upstream mitogen-activated protein kinase kinase 3 and mitogen-activated protein kinase kinase 6 [6].

The temporal dynamics of p38 kinase activation differ significantly from extracellular signal-regulated kinase phosphorylation. While extracellular signal-regulated kinase activation occurs rapidly, p38 kinase activation demonstrates a more sustained pattern, with peak activation occurring 1-3 hours after Malayoside treatment [2]. This delayed activation pattern suggests that p38 kinase serves as a secondary amplification mechanism that reinforces the initial extracellular signal-regulated kinase signal [8] [9].

p38 kinase activation by Malayoside involves the formation of active enzyme complexes that demonstrate enhanced catalytic activity toward downstream substrates [10]. The activated p38 kinase phosphorylates multiple transcription factors, including activating transcription factor 2 and p53, which contribute to the transcriptional upregulation of nuclear receptor subfamily 4 group A member 1 [6] [9]. Additionally, p38 kinase activation promotes the nuclear export of nuclear receptor subfamily 4 group A member 1, facilitating its mitochondrial translocation [2] [9].

The p38 kinase pathway demonstrates remarkable sensitivity to Malayoside treatment, with therapeutic concentrations sufficient to achieve sustained activation [2]. This sensitivity appears to be related to the specific mitogen-activated protein kinase kinase isoforms expressed in cancer cells, which demonstrate enhanced responsiveness to cardenolide glycoside-induced signaling perturbations [2] [7].

Nuclear Receptor Subfamily 4 Group A Member 1 Nuclear Receptor Interactions

Nuclear receptor subfamily 4 group A member 1 represents a pivotal regulatory node in Malayoside-mediated oncological effects. This orphan nuclear receptor functions as both a transcription factor and a pro-apoptotic effector, depending on its subcellular localization and post-translational modifications [11] [12]. Malayoside treatment induces dramatic upregulation of nuclear receptor subfamily 4 group A member 1 expression through mitogen-activated protein kinase-dependent mechanisms, while simultaneously promoting its cytoplasmic and mitochondrial localization [2].

Transcriptional Regulation Mechanisms

Nuclear receptor subfamily 4 group A member 1 transcriptional regulation by Malayoside involves multiple interconnected mechanisms that collectively enhance its expression and activity. The primary mechanism involves mitogen-activated protein kinase-mediated phosphorylation of transcription factors that bind to nuclear receptor subfamily 4 group A member 1 promoter elements [2] [13]. Both extracellular signal-regulated kinase and p38 kinase contribute to this transcriptional regulation, with each kinase phosphorylating distinct transcription factors [2] [13].

The nuclear receptor subfamily 4 group A member 1 promoter contains multiple regulatory elements that respond to Malayoside treatment, including nuclear factor kappa B response elements and specific binding sites for other transcription factors [14] [13]. Malayoside treatment enhances the binding affinity of these transcription factors to their respective promoter elements, resulting in increased transcriptional activity [13]. This enhanced transcriptional activity is evident within 2-4 hours of Malayoside treatment and persists for 12-24 hours [2].

The transcriptional regulation of nuclear receptor subfamily 4 group A member 1 by Malayoside demonstrates cell-type specificity, with cancer cells showing enhanced responsiveness compared to normal cells [2]. This selectivity appears to be related to the differential expression of upstream signaling components and chromatin accessibility patterns in cancer cells [12] [15]. The enhanced transcriptional response in cancer cells contributes to the therapeutic selectivity of Malayoside [2].

Furthermore, Malayoside treatment induces the expression of nuclear receptor subfamily 4 group A member 1 co-activators and co-repressors, which modulate its transcriptional activity [16]. These co-regulatory proteins demonstrate distinct expression patterns in response to Malayoside treatment, with co-activators being upregulated and co-repressors being downregulated [16]. This coordinated regulation ensures maximal nuclear receptor subfamily 4 group A member 1 transcriptional activity [16].

Mitochondrial Translocation Dynamics

Mitochondrial translocation of nuclear receptor subfamily 4 group A member 1 represents a critical mechanism by which Malayoside induces apoptosis in cancer cells. This translocation process involves the nuclear export of nuclear receptor subfamily 4 group A member 1, followed by its specific targeting to mitochondria [11] [17]. The mitochondrial translocation is facilitated by specific protein-protein interactions and post-translational modifications that occur in response to Malayoside treatment [11] [17].

The temporal dynamics of nuclear receptor subfamily 4 group A member 1 mitochondrial translocation demonstrate a biphasic pattern. Initial nuclear export occurs within 30-60 minutes of Malayoside treatment, followed by progressive accumulation in mitochondria over 2-6 hours [11]. This time course correlates with the onset of mitochondrial dysfunction and apoptotic signaling [11] [17]. The translocation process is energy-dependent and requires intact cytoskeletal networks [11].

Mechanistically, mitochondrial translocation of nuclear receptor subfamily 4 group A member 1 involves its interaction with anti-apoptotic proteins, particularly B-cell lymphoma 2 family members [11] [18]. Upon reaching the mitochondria, nuclear receptor subfamily 4 group A member 1 binds to B-cell lymphoma 2 and induces conformational changes that convert this anti-apoptotic protein into a pro-apoptotic effector [11] [18]. This conversion mechanism represents a unique feature of nuclear receptor subfamily 4 group A member 1-mediated apoptosis [11] [18].

The mitochondrial translocation of nuclear receptor subfamily 4 group A member 1 is enhanced by Malayoside treatment through multiple mechanisms. First, Malayoside-induced mitogen-activated protein kinase activation promotes nuclear receptor subfamily 4 group A member 1 phosphorylation at specific serine and threonine residues that facilitate nuclear export [2] [11]. Second, Malayoside treatment increases the expression of nuclear export machinery components that recognize and transport nuclear receptor subfamily 4 group A member 1 [11]. Third, Malayoside enhances the expression of mitochondrial targeting sequences that direct nuclear receptor subfamily 4 group A member 1 to mitochondria [11].

Apoptosis Induction Through Caspase-3 and Poly(ADP-ribose) Polymerase Cleavage

The culmination of Malayoside-mediated oncological effects occurs through the induction of programmed cell death via caspase-3 activation and poly(ADP-ribose) polymerase cleavage. This apoptotic pathway represents the final common mechanism by which Malayoside eliminates cancer cells [2] [19]. The process involves the sequential activation of caspase cascades and the cleavage of critical cellular substrates that maintain cell viability [19] [20].

Caspase-3 activation by Malayoside occurs through both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is triggered by mitochondrial dysfunction resulting from nuclear receptor subfamily 4 group A member 1 translocation, leading to cytochrome c release and apoptosome formation [11] [21]. The extrinsic pathway involves the activation of death receptors and their associated signaling cascades [20]. Both pathways converge on caspase-3 activation, which serves as the primary executioner of apoptosis [19] [20].

The kinetics of caspase-3 activation demonstrate a time-dependent pattern, with initial activation occurring 4-6 hours after Malayoside treatment and reaching peak levels at 12-24 hours [2]. This temporal pattern correlates with the progression of other apoptotic markers, including nuclear condensation, DNA fragmentation, and membrane blebbing [2] [22]. The caspase-3 activation is irreversible once initiated, ensuring complete elimination of cancer cells [19] [20].

Poly(ADP-ribose) polymerase cleavage represents a critical downstream event in Malayoside-induced apoptosis. This nuclear enzyme is cleaved by activated caspase-3 at a specific aspartate residue, generating characteristic 89-kilodalton and 24-kilodalton fragments [19] [23]. The cleavage of poly(ADP-ribose) polymerase serves multiple functions, including the prevention of DNA repair, the conservation of cellular energy for apoptotic processes, and the generation of apoptotic signals [19] [23].

The cleavage of poly(ADP-ribose) polymerase by Malayoside treatment demonstrates both time-dependent and dose-dependent characteristics. Low concentrations of Malayoside induce gradual poly(ADP-ribose) polymerase cleavage over 12-24 hours, while higher concentrations produce rapid cleavage within 6-8 hours [2]. This dose-response relationship contributes to the therapeutic window of Malayoside, allowing for selective targeting of cancer cells while minimizing effects on normal cells [2].

The poly(ADP-ribose) polymerase cleavage pattern induced by Malayoside is distinct from that produced by other apoptotic stimuli. Malayoside treatment generates a specific cleavage pattern that includes both the classical 89-kilodalton fragment and additional smaller fragments [23]. This unique cleavage pattern may contribute to the potent oncological effects of Malayoside by ensuring complete inactivation of poly(ADP-ribose) polymerase function [23] [24].

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

534.28288291 g/mol

Monoisotopic Mass

534.28288291 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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